LogP and TPSA Differentiation: 3-Bromo-8-hydrazinyl-1,5-naphthyridine vs 3-Bromo-1,5-naphthyridine
The presence of the hydrazinyl group at C-8 in 3-bromo-8-hydrazinyl-1,5-naphthyridine substantially alters the compound's physicochemical profile relative to the non-hydrazinyl analog 3-bromo-1,5-naphthyridine. The target compound (TPSA = 63.83 Ų, LogP = 1.68) is markedly more polar than 3-bromo-1,5-naphthyridine (PSA = 25.78 Ų, LogP = 2.07–2.39), as reported by Leyan and Chem-Space, respectively [1]. This translates to a 1.5-fold increase in polar surface area and a 0.4–0.7 unit reduction in LogP, which directly impacts aqueous solubility, membrane permeability, and hydrogen-bonding capacity .
| Evidence Dimension | Polar surface area (TPSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA = 63.83 Ų; LogP = 1.6779; H-bond donors = 2; H-bond acceptors = 4 |
| Comparator Or Baseline | 3-Bromo-1,5-naphthyridine (CAS 17965-71-8): PSA = 25.78 Ų; LogP = 2.07–2.39; H-bond donors = 0; H-bond acceptors = 2 |
| Quantified Difference | ΔTPSA = +38.05 Ų (2.48×); ΔLogP = –0.39 to –0.71; ΔHBD = +2; ΔHBA = +2 |
| Conditions | Calculated values from vendor datasheets (Leyan, Chem-Space); not experimentally measured in a unified system |
Why This Matters
The increased TPSA and hydrogen-bonding capacity of 3-bromo-8-hydrazinyl-1,5-naphthyridine make it a superior intermediate for synthesizing drug-like molecules requiring balanced solubility and permeability—properties that 3-bromo-1,5-naphthyridine cannot deliver without additional synthetic steps to introduce polar functionality.
- [1] Chem-Space. 3-Bromo-1,5-naphthyridine (CAS 17965-71-8). LogP: 2.07. https://chem-space.com/ View Source
